molecular formula C12H22N2O B13242470 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B13242470
M. Wt: 210.32 g/mol
InChI Key: LCVZDXWQCIJGNN-UHFFFAOYSA-N
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Description

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features both azepane and pyrrolidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the formation of the azepane and pyrrolidine rings followed by their coupling. Common synthetic routes may include:

    Cyclization reactions: to form the azepane ring.

    Reductive amination: or to introduce the pyrrolidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalytic hydrogenation: for ring formation.

    Continuous flow reactors: to improve reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may:

    Bind to specific receptors: or enzymes, altering their activity.

    Modulate signaling pathways: involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring.

    2-(Morpholin-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one: Contains a morpholine ring instead of azepane.

Uniqueness

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the azepane ring, which may impart different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

2-(azepan-4-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H22N2O/c15-12(14-8-1-2-9-14)10-11-4-3-6-13-7-5-11/h11,13H,1-10H2

InChI Key

LCVZDXWQCIJGNN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CC2CCCNCC2

Origin of Product

United States

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